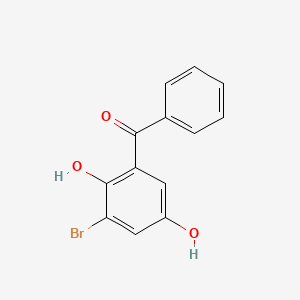
(3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone is an organic compound characterized by the presence of a bromine atom, two hydroxyl groups, and a phenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone typically involves the bromination of 2,5-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards different biological targets .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dihydroxyphenyl)(phenyl)methanone
- (2-Bromo-5-methoxyphenyl)(phenyl)methanone
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
Uniqueness
(3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
112932-43-1 |
|---|---|
Molecular Formula |
C13H9BrO3 |
Molecular Weight |
293.11 g/mol |
IUPAC Name |
(3-bromo-2,5-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9BrO3/c14-11-7-9(15)6-10(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,15,17H |
InChI Key |
QFNOQLSLZUHKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


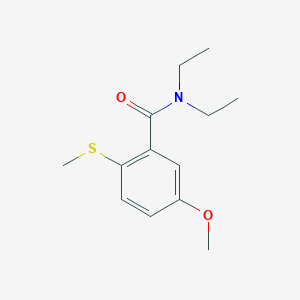

![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
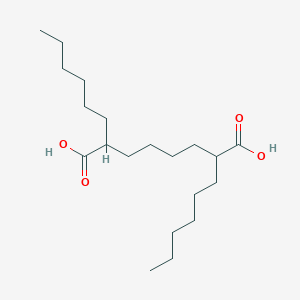

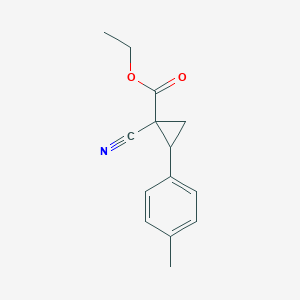
![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)
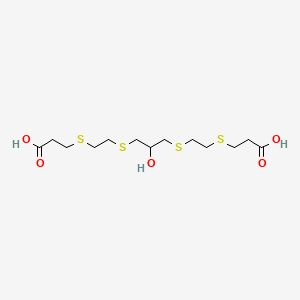
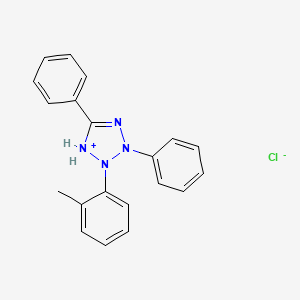
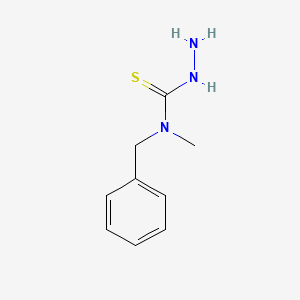
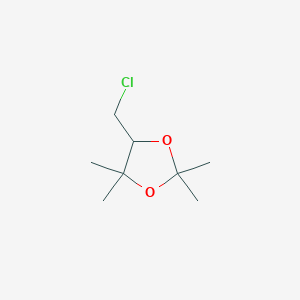
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
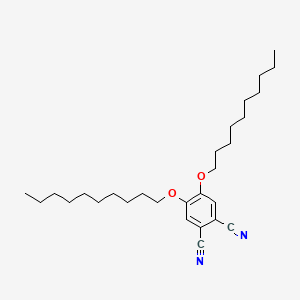
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
